molecular formula C12H11NO2 B1630678 Ethyl 3-(4-cyanophenyl)prop-2-enoate

Ethyl 3-(4-cyanophenyl)prop-2-enoate

Cat. No. B1630678
M. Wt: 201.22 g/mol
InChI Key: NVLBOCIUMFYPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-cyanophenyl)prop-2-enoate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-(4-cyanophenyl)prop-2-enoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-(4-cyanophenyl)prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-cyanophenyl)prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-(4-cyanophenyl)prop-2-enoate

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

ethyl 3-(4-cyanophenyl)prop-2-enoate

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2H2,1H3

InChI Key

NVLBOCIUMFYPGI-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C#N

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C#N

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-bromobenzonitrile (50 g, 0.275 mol) and ethyl acrylate (35.4 g, 0.412 mol) in dry DMF (250 mL), palladium acetate (0.61 g, 0.0027 mol), tris-o-tolylphosphine (3.34 g, 0.011 mol) and triethylamine (57.3 mL, 0.412 mol) were added and refluxed at 95-100° C. for 2 h under an argon atmosphere. The reaction was quenched by adding water (250 mL) and extracted with ether (3×250 mL). The combined extract was washed with 1.5 N HCl (250 mL), water and brine and dried over sodium sulfate (anhydrous). Solvent evaporation under reduced pressure and purification by column chromatography over neutral alumina, using ethyl acetate in petroleum ether as eluent, yielded 55 g (90%) of the sub-title compound as an off-white solid.
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50 g
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250 mL
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0.61 g
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3.34 g
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90%

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